(2S,3R)-2-methylpyrrolidine-3-carboxylic acid
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Overview
Description
(2S,3R)-2-Methylpyrrolidine-3-carboxylic acid is a chiral amino acid derivative with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-2-methylpyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of pyrrolidine derivatives, which can be achieved using chiral catalysts such as rhodium or ruthenium complexes . Another approach involves the enantioselective hydrobromolysis of β-phenyl glycidate esters, followed by intramolecular cyclization and ring opening .
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The choice of method depends on factors such as cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: (2S,3R)-2-Methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products: The major products formed from these reactions include ketones, alcohols, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2S,3R)-2-Methylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (2S,3R)-2-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an enzyme inhibitor by binding to the active site and blocking substrate access .
Comparison with Similar Compounds
Pyrrolidine-2-carboxylic acid: Similar in structure but lacks the methyl group at the 2-position.
Proline: Another pyrrolidine derivative with a carboxylic acid group but different stereochemistry.
Pyrrolidine-2,5-dione: A related compound with a different functional group arrangement
Uniqueness: (2S,3R)-2-Methylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to form stable chiral centers makes it valuable in asymmetric synthesis and drug design.
Properties
IUPAC Name |
(2S,3R)-2-methylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-5(6(8)9)2-3-7-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNKGPSXXFQUHT-CRCLSJGQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CCN1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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